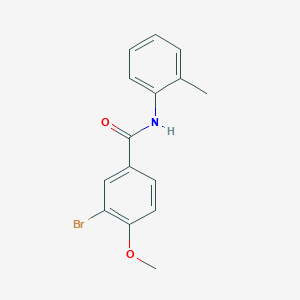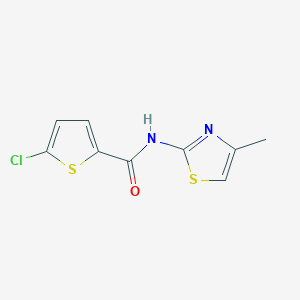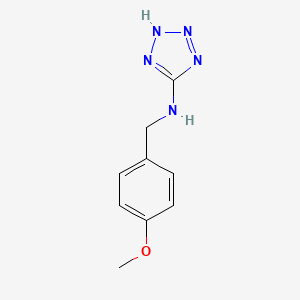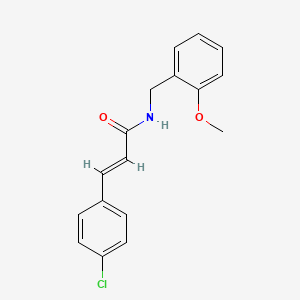
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide, also known as GW842166X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been widely studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
作用機序
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide is a selective PPARδ agonist, which means it activates the PPARδ receptor in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating various metabolic pathways, including glucose and lipid metabolism. Activation of PPARδ by 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and glucose metabolism. It also leads to the inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also has beneficial effects on lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in fatty acid synthesis. Furthermore, it has been reported to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its selectivity for PPARδ, which reduces the risk of off-target effects. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of long-term safety data, which may limit its clinical use.
将来の方向性
There are several future directions for the research on 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory bowel disease. Another direction is to develop more potent and selective PPARδ agonists based on the structure of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. Furthermore, the safety and efficacy of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in clinical trials need to be evaluated to determine its clinical use.
合成法
The synthesis of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methyl-2-aminophenol to yield 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide.
科学的研究の応用
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Furthermore, it has been reported to have beneficial effects on lipid metabolism and cardiovascular function.
特性
IUPAC Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-5-3-4-6-13(10)17-15(18)11-7-8-14(19-2)12(16)9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDOCKBGIQYFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)



![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)


![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)